molecular formula C7H5NO5 B1329567 4-Hydroxy-3-nitrobenzoic acid CAS No. 616-82-0

4-Hydroxy-3-nitrobenzoic acid

Cat. No.: B1329567
CAS No.: 616-82-0
M. Wt: 183.12 g/mol
InChI Key: QRYSWXFQLFLJTC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzoic acid (C₇H₅NO₅, molecular weight 183.12 g/mol, CAS 616-82-0) is a nitro-substituted aromatic carboxylic acid with a hydroxyl group at the para position and a nitro group at the meta position relative to the carboxylic acid moiety . It is a yellow crystalline solid with applications in organic synthesis, including the preparation of pigments, pharmaceutical intermediates (e.g., N-(4-methoxyphenyl)-3-nitro-4-hydroxybenzamide ), and dendrimer building blocks . Its IUPAC name is 3-nitro-4-hydroxybenzoic acid, and it exhibits Brønsted acidity due to the hydroxyl and carboxylic acid groups, enabling participation in hydrogen bonding and proton transfer reactions in co-crystal formation .

Preparation Methods

Nitration of 4-Hydroxybenzoic Acid Alkyl Esters

The most established and industrially relevant method for preparing 4-hydroxy-3-nitrobenzoic acid involves nitration of 4-hydroxybenzoic acid alkyl esters (such as methyl, ethyl, propyl, or butyl esters) with nitric acid. This method is well-documented in patent literature and represents a significant improvement in yield and product purity compared to earlier methods.

  • Process Overview:

    • The 4-hydroxybenzoic acid alkyl ester is steadily introduced into nitric acid (30–62% strength) at a controlled temperature range of 0 to 60°C, preferably 20 to 30°C.
    • The reaction mixture is stirred for about one hour.
    • After nitration, the mixture is diluted with water, and the product is isolated by filtration, washed until neutral, and dried.
  • Advantages:

    • High yield and purity of this compound alkyl esters.
    • Avoidance of organic solvents and complex purification steps.
    • Minimization of by-products such as dinitro derivatives, nitrophenols, or polynitrophenols.
    • The product can be directly used for further chemical transformations, e.g., catalytic hydrogenation to amino derivatives.
  • Example Data:

Parameter Details
Starting material 4-Hydroxybenzoic acid methyl ester (82.7% purity)
Nitric acid concentration 62% by weight
Reaction temperature 20–25°C
Reaction time 1 hour
Product purity >99%
Product melting point 73°C
Yield Approx. 96% (177.3 g from 183.8 g ester)

This process is particularly suitable for lower alkyl esters (C1–C4) and is scalable for industrial production.

Direct Nitration of 4-Hydroxybenzoic Acid

While direct nitration of 4-hydroxybenzoic acid is theoretically possible, it is less commonly employed due to difficulties in controlling regioselectivity and product purity. The esterification step prior to nitration improves solubility and reaction control, leading to better yields and fewer side products.

Alternative Synthetic Routes

Other synthetic routes reported include:

  • Oxidative Nitration Using Ammonium Cerium(IV) Nitrate:
    This method involves the reaction of 3-hydroxybenzoic acid with ammonium cerium(IV) nitrate in acetonitrile at room temperature, yielding 3-hydroxy-4-nitrobenzoic acid with moderate yields (~27%). Although this is a positional isomer, similar oxidative nitration strategies may be adapted for this compound synthesis.

  • Amide Coupling and Subsequent Functionalization:
    this compound can be used as a starting material for further derivatization via amide coupling and nucleophilic substitution reactions, but these are post-synthesis modifications rather than preparation methods of the acid itself.

Method Starting Material Reaction Conditions Yield (%) Purity (%) Notes
Nitration of 4-hydroxybenzoic acid alkyl esters 4-Hydroxybenzoic acid methyl/ethyl esters 0–60°C, 30–62% nitric acid, 1 hour ~90–96 >99 Industrially preferred, high purity, scalable
Direct nitration of 4-hydroxybenzoic acid 4-Hydroxybenzoic acid Harsh nitration conditions, less controlled Variable Lower Less selective, more by-products
Oxidative nitration with ammonium cerium(IV) nitrate 3-Hydroxybenzoic acid Room temperature, acetonitrile ~27 Moderate Alternative route, positional isomer product
  • The nitration of alkyl esters of 4-hydroxybenzoic acid with nitric acid at controlled temperatures is the most efficient and clean method, yielding products suitable for direct use in further chemical synthesis without additional purification.

  • Maintaining the reaction temperature between 20 and 30°C is critical to avoid formation of unwanted polynitro compounds and to maximize yield and purity.

  • The process avoids the use of organic solvents, reducing environmental impact and simplifying product isolation.

  • The purity of the starting ester influences the overall yield and quality of the nitro product; ester purity above 80% is recommended.

  • The melting point and spectral data (IR, NMR) of the product confirm the successful introduction of the nitro group at the 3-position while retaining the hydroxy and carboxylic acid functionalities.

The preparation of this compound is best achieved via controlled nitration of 4-hydroxybenzoic acid alkyl esters using nitric acid under mild temperature conditions. This method offers high yields, excellent purity, and operational simplicity, making it the preferred approach in both research and industrial settings. Alternative methods exist but generally suffer from lower yields or selectivity. The detailed reaction parameters and outcomes provided here serve as a reliable guide for chemists aiming to synthesize this compound efficiently.

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Dyes and Optical Brighteners

4-Hydroxy-3-nitrobenzoic acid serves as a crucial intermediate in the production of various dyes and optical brighteners. The compound can undergo esterification reactions to form alkyl esters, which are subsequently used in dye formulations. For instance, the nitration of 4-hydroxybenzoic acid derivatives leads to compounds suitable for brightening agents in textiles .

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential in developing drugs with anti-inflammatory and analgesic properties. Case studies have indicated that compounds derived from this acid can exhibit significant biological activity, making them candidates for further pharmacological research .

Analytical Chemistry

The compound is also employed in analytical chemistry for separation and identification purposes. It can be effectively analyzed using high-performance liquid chromatography (HPLC), where it is separated on specialized columns under controlled conditions. This application is crucial for quality control in manufacturing processes involving this compound .

Environmental Chemistry

Research indicates that this compound can play a role in environmental studies, particularly concerning the degradation of pollutants. Its behavior in various pH environments has been studied to understand its stability and reactivity under different conditions, which is essential for assessing its environmental impact .

Case Study 1: Synthesis of Alkyl Esters

A study published by SIELC Technologies demonstrated the successful synthesis of n-octyl 4-hydroxy-3-nitrobenzoate through the reaction of this compound with n-octanol under acidic conditions. The reaction yielded an 87% purity product, showcasing the compound's utility as a precursor for more complex organic molecules .

Case Study 2: Pharmacological Potential

In a pharmacological study, derivatives of this compound were tested for anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents .

Case Study 3: Environmental Stability Assessment

Research conducted on the degradation pathways of benzoic acids revealed that under acidic conditions, the stability of nitrobenzoic acids like this compound was notably affected. This study provided insights into how such compounds behave in natural water systems, highlighting their relevance in environmental monitoring .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural Isomers and Derivatives

3-Hydroxy-4-nitrobenzoic Acid (CAS 619-14-7)

  • Structural Difference : The nitro and hydroxyl groups are transposed (nitro at para, hydroxyl at meta) .
  • Physicochemical Properties: Both isomers share the molecular formula C₇H₅NO₅ but differ in crystallographic packing and hydrogen-bonding patterns due to substituent positioning.
  • Applications : Unlike 4-hydroxy-3-nitrobenzoic acid, 3-hydroxy-4-nitrobenzoic acid is less studied in co-crystal chemistry but serves as a precursor in nitration reactions .

Methyl 4-Methoxy-3-nitrobenzoate

  • Synthetic Pathway : Derived from this compound via esterification (91.3% yield) .
  • Reactivity : The methoxy group enhances stability against hydrolysis compared to the hydroxylated parent compound, making it useful in protecting group strategies .

4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (CAS 15785-54-3)

  • Functionalization : Additional methoxy and nitro groups increase steric hindrance and alter acidity (pKa ~1.5–2.0 lower than this compound) .

Co-Crystal Formation and Proton Transfer

This compound forms co-crystals with bases such as 4-aminobenzoic acid and isonicotinamide. Key comparisons include:

Co-Crystal System ΔpKa (Base–Acid) Interaction Type Key Findings
4-Aminobenzoic acid/4-hydroxy-3-nitrobenzoic acid -3.9 Heterodimer hydrogen bonding XPS shows distinct N 1s peaks for –NH₂ (399.5 eV) and –NO₂ (406.3 eV) .
Isonicotinamide/4-hydroxy-3-nitrobenzoic acid -3.0 Mixed hydrogen bonding Pyridine C≡N shifts to 401.6 eV upon protonation, confirmed by XRD .
Theophylline/glutaric acid -2.6 Co-crystal Lower ΔpKa results in weaker proton transfer vs. nitro-substituted acids .
  • Key Insight: The nitro group in this compound enhances acidity (pKa ~1.5–2.0), favoring salt formation with weakly basic partners compared to non-nitro analogs like 4-hydroxybenzoic acid (pKa ~4.5) .

Biological Activity

4-Hydroxy-3-nitrobenzoic acid (CAS No. 616-82-0) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a nitro group (-NO2) at the 3-position of the benzoic acid structure. Its molecular formula is C₇H₅NO₅, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is crucial as it can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with microbial cells. A study demonstrated that derivatives of this compound showed varying degrees of effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models, it was shown to reduce paw edema in mice induced by carrageenan, indicating its potential role in modulating inflammatory responses. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory pathways .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been studied for analgesic properties. Involvement in pain modulation was observed through electrochemical studies that highlighted its ability to release nitric oxide (NO), a known pain mediator. This suggests potential applications in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive nitrogen species, which play a role in cellular signaling and antimicrobial action.
  • Cytokine Modulation : The compound influences the production of inflammatory cytokines, helping to alleviate symptoms associated with inflammation.
  • Interaction with Biological Molecules : The hydroxyl group facilitates hydrogen bonding with various biomolecules, enhancing its interaction with proteins and enzymes involved in biological processes.

Study on Antinociceptive Activity

A notable study evaluated the antinociceptive effects of this compound in mice using a formalin test. Results indicated a significant reduction in pain response when administered at doses ranging from 50 mg/kg to 150 mg/kg. The study concluded that the compound's analgesic effect is likely mediated through both central and peripheral mechanisms .

Evaluation of Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed through measurement of paw edema after carrageenan injection. The compound significantly reduced swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Effect Study Reference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduced paw edema in mice
AnalgesicDecreased pain response in formalin test

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for 4-hydroxy-3-nitrobenzoic acid?

  • Methodology :

  • Synthesis : Nitration of 4-hydroxybenzoic acid using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize by-products like dinitro derivatives .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) to isolate the product. Confirm purity via melting point analysis (literature mp ~208°C) and NMR (¹H/¹³C) to verify nitro and hydroxyl proton environments .
    • Analytical Validation : Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity (>98%).

Q. How can structural characterization of this compound be performed using crystallography?

  • Crystallographic Workflow :

Data Collection : Single-crystal X-ray diffraction (XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .

Refinement : Iterative refinement with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using Olex2 or WinGX .

Visualization : Generate ORTEP diagrams (ORTEP-3) to display thermal ellipsoids and intermolecular interactions .

  • Complementary Techniques : FTIR (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and solid-state NMR (¹³C CP/MAS) .

Advanced Research Questions

Q. How do intermolecular interactions influence the co-crystallization of this compound with amines?

  • Experimental Design :

  • Co-crystal Screening : Use a 1:1 molar ratio of this compound and bases (e.g., 4-aminobenzoic acid) in methanol. Employ slow evaporation (0.5°C/min cooling rate) to promote nucleation .
  • Characterization :
  • XRD : Identify proton transfer via hydrogen-bonding motifs (e.g., O–H···N or N–H···O).
  • XPS : Detect chemical state changes (e.g., N 1s binding energy shifts from ~399.6 eV (neutral amine) to ~401.9 eV (protonated amine)) .
  • ssNMR : Resolve ¹⁵N chemical shifts (e.g., δ ~−318 ppm for nitro groups) to confirm co-crystal vs. salt formation .

Q. What analytical strategies are recommended for detecting this compound in environmental matrices?

  • Environmental Sampling :

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples. Elute with acetonitrile:water (70:30 v/v).
  • Quantification : LC-MS/MS (MRM mode) with ESI⁻ ionization. Monitor transitions m/z 198 → 152 (quantifier) and 198 → 106 (qualifier). Achieve LODs <0.01 µg/L .
    • Validation : Assess matrix effects via spike-recovery tests (85–115% recovery) and inter-day precision (RSD <10%) .

Q. How can the genotoxic potential of this compound be assessed?

  • Toxicological Workflow :

In Silico Prediction : Use Derek Nexus or Toxtree to flag structural alerts (e.g., nitro groups, aromatic amines) .

In Vitro Assays :

  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains ± metabolic activation.
  • Comet Assay : Quantify DNA damage in human hepatocytes (HepG2) at 10–100 µM exposure .

Risk Assessment : Compare intake estimates (e.g., 0.0014 µg/kg/day for adults) against Threshold of Toxicological Concern (TTC: 0.0025 µg/kg/day) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Quantum Chemical Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compute HOMO-LUMO gaps to assess reactivity.
  • ADMET Prediction : Use SwissADME or ADMETLab to predict solubility (LogS ~−2.5) and permeability (Caco-2: <5 nm/s) .
    • Validation : Correlate computed dipole moments (e.g., ~5.2 D) with experimental IR/Raman spectra .

Q. How can co-crystals of this compound be designed for enhanced pharmaceutical properties?

  • Design Principles :

  • ΔpKa Rule : Select bases with ΔpKa (acid-base) between −1 and 4 for co-crystal stability (e.g., isonicotinamide, ΔpKa = −3.0) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to dissolve both components.
    • Performance Metrics :
  • Dissolution Rate : Compare co-crystal vs. pure acid in simulated gastric fluid (pH 1.2).
  • Stability : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage : Keep in amber glass bottles at 2–8°C to prevent nitro group degradation .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration .

Properties

IUPAC Name

4-hydroxy-3-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSWXFQLFLJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20210609
Record name 4-Hydroxy-3-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
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CAS No.

616-82-0
Record name 4-Hydroxy-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrobenzoic acid (20 g, 1.0 eq) and NaOH (20.5 g, 2.0 eq) in 100 mL H2O was reflux at 100° C. overnight. After cooling to rt, con. HCl was added to pH=7. The precipitate thus formed was isolated by filtration, washed with cold water, and dried, to give the desired product as a white solid (18.4 g, 98%).
Quantity
20 g
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20.5 g
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100 mL
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods II

Procedure details

To a 5-liter, 3-necked, round-bottom flask is added 532 g of NaOH in 3 liters of water and 520 g of 4-chloro-3-nitrobenzoic acid. The solution is heated to reflux (100° C.) under nitrogen and stirred for 10 hours. Upon completion, the reaction is cooled to room temperature and neutralized with concentrated hydrochloric acid. The product is isolated by filtration, washed with 3 liters of cold water and dried in a vacuum oven at 30° C. overnight at 3 mm Hg. The yield is 430 g (90 percent) of 4-hydroxy-3-nitrobenzoic acid with a melting point of 182° C.-183° C.
Name
Quantity
532 g
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Reaction Step One
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520 g
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3 L
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-chlorotrityl chloride resin (3.00 g, 4.5 mmol) was swelled in DCM. 4-Acetoxy-3-nitro-benzoic acid (2.53 g, 11.25 mmol) was dissolved in DMF (7.5 ml) and triethylamine (1.56 ml, 11.25 ml) mixed with the drained resin. The mixture was placed on a shaker for 18 h at rt. Followed by a careful wash with DMF (3×2 min) and methanol (3×2 min). The resin was treated with a solution of 2-phanyl-ethyl amine (2M, 10 ml) in dichloromethane for 1 h at rt. and for 3 h at rt. then washed with dichloromethane (3×2 min) and dried. 36.1 mg resin was added 1% TFA in DCM 10 min filtered, added hexane and evaporated to give 4-hydroxy-3-nitro-benzoic acid (7.8 mg), which correspond to a loading of 1.18 mmol/g.
Quantity
3 g
Type
reactant
Reaction Step One
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2.53 g
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reactant
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Quantity
7.5 mL
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1.56 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Hydroxy-3-nitrobenzoic acid
4-Hydroxy-3-nitrobenzoic acid
4-Hydroxy-3-nitrobenzoic acid

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